molecular formula C6H9NO B14337386 2-(1-Hydroxyethyl)but-2-enenitrile CAS No. 103491-40-3

2-(1-Hydroxyethyl)but-2-enenitrile

Cat. No.: B14337386
CAS No.: 103491-40-3
M. Wt: 111.14 g/mol
InChI Key: IYAOYVAFBKAUBZ-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)but-2-enenitrile is an unsaturated nitrile derivative characterized by a but-2-enenitrile backbone (C≡N at position 2 of a four-carbon chain with a double bond between C2 and C3). The compound features a 1-hydroxyethyl (-CH₂CH₂OH) substituent at the nitrile-bearing carbon. Its molecular formula is inferred as C₆H₉NO, with a molecular weight of 111.14 g/mol. The hydroxyl group introduces polarity, enhancing solubility in polar solvents like water or alcohols, while the nitrile and alkene groups contribute to reactivity in nucleophilic additions or cyclization reactions.

Properties

CAS No.

103491-40-3

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

2-(1-hydroxyethyl)but-2-enenitrile

InChI

InChI=1S/C6H9NO/c1-3-6(4-7)5(2)8/h3,5,8H,1-2H3

InChI Key

IYAOYVAFBKAUBZ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C#N)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Hydroxyethyl)but-2-enenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxyethyl)but-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium cyanide (NaCN) and potassium cyanide (KCN) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-(1-Hydroxyethyl)but-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)but-2-enenitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity. For example, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the nitrile group can undergo nucleophilic addition reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 2-(1-Hydroxyethyl)but-2-enenitrile with similar compounds:

Compound Name Molecular Formula Substituent(s) Key Functional Groups Molecular Weight (g/mol) CAS Number
This compound C₆H₉NO 1-Hydroxyethyl at C2 Nitrile, alkene, hydroxyl 111.14 Not available
2-Methyl-2-butenenitrile C₅H₇N Methyl at C2 Nitrile, alkene 81.12 4403-61-6
(2E)-4-Hydroxybut-2-enenitrile C₄H₅NO Hydroxyl at C4 Nitrile, alkene, hydroxyl 83.09 10479-81-9
2-Ethylbut-2-enenitrile C₆H₉N Ethyl at C2 Nitrile, alkene 95.14 Not available
Crotononitrile (cis/trans mixture) C₄H₅N None (parent structure) Nitrile, alkene 67.09 4786-20-3
(E)-2-Azepan-1-ylmethyl-3-benzylamino-but-2-enenitrile C₁₈H₂₅N₃ Azepane and benzylamino at C2/C3 Nitrile, alkene, amine 283.42 93579-24-9

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